molecular formula C9H19N3O B130404 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one CAS No. 142877-39-2

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one

Cat. No. B130404
M. Wt: 185.27 g/mol
InChI Key: VBBIBKKOZGGNSB-UHFFFAOYSA-N
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Description

“4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one” is a complex organic compound. It’s likely to be a derivative of piperazine, a heterocyclic amine, with additional functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves free radical polymerization. For instance, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is synthesized using atom transfer radical polymerization (ATRP), focusing on end group analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like one- and two-dimensional NMR spectroscopy and MALDI-TOF MS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various mechanisms. For instance, chalcones, which have a similar structural design, possess a wide range of pharmacological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 2-(Dimethylamino)ethyl methacrylate has a boiling point of 93-94 °C20 mm Hg, a density of 0.925 g/mL at 25 °C, and a refractive index n20/D 1.4582 .

Safety And Hazards

Safety data sheets indicate that similar compounds can be hazardous. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard, with risks including flammability, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Future Directions

Research into similar compounds is ongoing, with potential applications in various fields. For instance, pH and temperature dual-responsive chitosan copolymer (CS-g-PDMAEMA) has been prepared for potential use in sustainable plant protection .

properties

IUPAC Name

4-[2-(dimethylamino)ethyl]-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-10(2)4-6-12-7-5-11(3)9(13)8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBIBKKOZGGNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569549
Record name 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one

CAS RN

142877-39-2
Record name 4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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